Mayteine
Overview
Description
Mayteine is a natural product found in the plant species Maytenus mekongensis. It is a complex molecule with the chemical formula C43H49NO18 and a molecular weight of 867.85 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Mechanism of Action
Target of Action
Mayteine is a medicinal analog that targets proteins found in urine . .
Mode of Action
It has been shown to induce apoptosis in cancer cells by inhibiting kinases . Kinases are enzymes that play a crucial role in cell proliferation and survival. By inhibiting these enzymes, this compound can potentially halt the growth of cancer cells and induce programmed cell death, or apoptosis.
Result of Action
This compound has been shown to induce apoptosis in cancer cells . This suggests that this compound may have potential therapeutic applications in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mayteine is complex due to its intricate structure. It involves multiple steps, including the formation of several rings and the introduction of various functional groups. The synthetic routes typically start with simpler organic molecules, which are then subjected to a series of reactions such as cyclization, oxidation, and esterification to build the final structure.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its natural abundance in Maytenus species. Extraction from the plant material is the primary method of obtaining this compound. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Mayteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Mayteine has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into complex organic synthesis.
Biology: It is used in studies related to plant biology and natural product biosynthesis.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Mayteine is unique due to its complex structure and diverse biological activities. Similar compounds include other alkaloids and triterpenes found in the Maytenus genus, such as:
- Wilfordine
- Alatamine
- Wilforidine
- Alatusinine
- Euonine
- Euonymine
- Ebenifoline
- Forrestine
- 4-Hydroxy-7-epi-chuchuhuanine
These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities .
Properties
CAS No. |
104736-05-2 |
---|---|
Molecular Formula |
C43H49NO18 |
Molecular Weight |
867.8 g/mol |
IUPAC Name |
[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate |
InChI |
InChI=1S/C43H49NO18/c1-20-21(2)37(50)60-34-32(57-24(5)47)36(61-38(51)27-14-11-10-12-15-27)42(19-54-22(3)45)35(59-26(7)49)31(56-23(4)46)29-33(58-25(6)48)43(42,41(34,9)53)62-40(29,8)18-55-39(52)28-16-13-17-44-30(20)28/h10-17,20-21,29,31-36,53H,18-19H2,1-9H3/t20-,21-,29+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1 |
InChI Key |
PPRQMPUDIUVHQX-WNSBSEHHSA-N |
SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)O[C@@H]2[C@H]([C@H]([C@@]3([C@H]([C@H]([C@H]4[C@@H]([C@]3([C@]2(C)O)O[C@@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C |
Synonyms |
mayteine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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